molecular formula C14H20N2O2 B11808778 Benzyl (4-methylpiperidin-3-YL)carbamate

Benzyl (4-methylpiperidin-3-YL)carbamate

Cat. No.: B11808778
M. Wt: 248.32 g/mol
InChI Key: WXHXHVNLQCUVFW-UHFFFAOYSA-N
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Description

Benzyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the pharmaceutical industry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-methylpiperidin-3-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and finally the formation of its salt . Another method involves the use of isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. The use of easily available commercial raw materials and shorter reaction times are key factors in making the process viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic hydrogenation (Pd-C, H2) for the removal of protecting groups . Conditions such as the use of strong acids (trifluoroacetic acid) or heat are also employed for specific reactions .

Major Products

Mechanism of Action

The mechanism of action of Benzyl (4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-methylpiperidin-3-yl)carbamate is unique due to its specific structure and the presence of the benzyl group, which enhances its binding affinity to cholinesterase receptors. This makes it a valuable compound in the development of cholinesterase inhibitors for therapeutic applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(4-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)

InChI Key

WXHXHVNLQCUVFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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